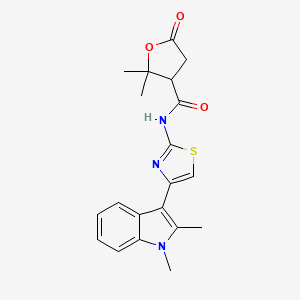

N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

説明

N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic heterocyclic compound featuring a thiazole core fused with a 1,2-dimethylindole moiety and a 2,2-dimethyl-5-oxotetrahydrofuran carboxamide side chain. The compound’s indole moiety may confer interactions with biological targets such as serotonin receptors or kinases, while the tetrahydrofuran ring could enhance metabolic stability compared to linear analogs.

特性

分子式 |

C20H21N3O3S |

|---|---|

分子量 |

383.5 g/mol |

IUPAC名 |

N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C20H21N3O3S/c1-11-17(12-7-5-6-8-15(12)23(11)4)14-10-27-19(21-14)22-18(25)13-9-16(24)26-20(13,2)3/h5-8,10,13H,9H2,1-4H3,(H,21,22,25) |

InChIキー |

GAEAHRMPVAKKDJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)C4CC(=O)OC4(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(4-(1,2-ジメチル-1H-インドール-3-イル)チアゾール-2-イル)-2,2-ジメチル-5-オキソテトラヒドロフラン-3-カルボキサミドの合成は、通常、複数段階の有機反応を含みます。このプロセスは、インドールおよびチアゾール中間体の調製から始まり、特定の条件下でそれらをカップリングして最終的な化合物を形成します。これらの反応で使用される一般的な試薬には、所望の変換を促進するためのさまざまな酸、塩基、および溶媒が含まれます。

工業生産方法

この化合物の工業生産には、収量と純度を高めるための合成経路の最適化が含まれる場合があります。これには、大規模で一貫した生産を確保するために、連続フロー化学や自動合成プラットフォームなどの高度な技術の使用が含まれることがよくあります。

化学反応の分析

科学的研究応用

N-(4-(1,2-ジメチル-1H-インドール-3-イル)チアゾール-2-イル)-2,2-ジメチル-5-オキソテトラヒドロフラン-3-カルボキサミドには、以下を含むいくつかの科学的研究応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌、抗がん、抗炎症などの潜在的な生物学的活性が調査されています。

医学: さまざまな疾患や状態の治療における潜在的な治療的用途のために検討されています。

工業: 新しい材料の開発において、およびさまざまな産業プロセスにおける成分として利用されています。

科学的研究の応用

Chemical Structure and Synthesis

The compound features a unique combination of indole, thiazole, and tetrahydrofuran moieties. Its synthesis typically involves multi-step organic reactions that start with the preparation of indole and thiazole intermediates. These intermediates are then coupled under specific conditions to yield the final compound. The synthesis process may utilize various acids, bases, and solvents to facilitate the desired transformations .

Biological Activities

Antimicrobial Properties

Research has indicated that derivatives of indole-thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria . The presence of the thiazole group enhances the lipophilicity of the compound, aiding in its transport across cell membranes to reach target sites effectively.

Anticancer Potential

N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has been investigated for its anticancer properties. The compound may interact with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in DNA synthesis and cell proliferation. In vitro studies have demonstrated promising growth inhibition against various cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound is being explored for its anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation .

Applications in Research and Industry

- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

- Pharmaceutical Research : Investigations into its biological activities may lead to new drug candidates for treating infections and cancer.

- Material Science : Its unique chemical structure may find applications in developing new materials with specialized properties.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds similar to N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM against TS proteins . This underscores the compound's potential in anticancer drug development.

作用機序

類似の化合物との比較

類似の化合物

N-(1-メチル-1H-インドール-3-イル)メチル-2-(1H-ピラゾール-1-イル)-N-(3,4,5-トリメトキシフェニル)アセトアミド: チューブリン重合を阻害する効果で知られています.

4-(5-メトキシ-1,2-ジメチル-1H-インドール-3-イル)-1,3-チアゾール-2-アミン: 類似のインドール-チアゾール構造を持つ別の化合物.

独自性

N-(4-(1,2-ジメチル-1H-インドール-3-イル)チアゾール-2-イル)-2,2-ジメチル-5-オキソテトラヒドロフラン-3-カルボキサミドは、官能基のユニークな組み合わせと、さまざまな生物学的活性の可能性により際立っています。その構造は、さまざまな改変を可能にするため、複数の分野における研究開発のための汎用性の高い化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several thiazole- and indole-based derivatives reported in recent literature. Below is a systematic comparison based on structural features, physicochemical properties, and inferred bioactivity:

Structural Analogues from

The Iranian Journal of Pharmaceutical Research (2021) analyzed six thiazole derivatives (4d–4i) with pyridinyl and morpholinomethyl substituents, providing a basis for comparison :

| Compound ID | Core Structure | Key Substituents | Melting Point (°C) | ¹H/¹³C NMR Data Confirmed? | HRMS Purity (%) |

|---|---|---|---|---|---|

| Target Compound | Thiazole-indole-tetrahydrofuran | 1,2-dimethylindole, 2,2-dimethyltetrahydrofuran | Not reported | Not available | Not reported |

| 4d | Thiazole-pyridine | 3,4-dichlorobenzamide, morpholinomethyl | 192–194 | Yes | >99 |

| 4e | Thiazole-pyridine | 3,4-dichlorobenzamide, 4-methylpiperazinylmethyl | 178–180 | Yes | >99 |

| 4f | Thiazole-pyridine | 3,4-dichlorobenzamide, i-propyl(methyl)aminomethyl | 165–167 | Yes | >99 |

| 4g | Thiazole-pyridine | Benzamide, 4-methylpiperazinylmethyl | 185–187 | Yes | >99 |

| 4h | Thiazole-pyridine | Isonicotinamide, dimethylaminomethyl | 210–212 | Yes | >99 |

| 4i | Thiazole-pyridine | Isonicotinamide, morpholinomethyl | 198–200 | Yes | >99 |

Key Observations

Core Heterocycles: The target compound uniquely combines indole and tetrahydrofuran motifs, whereas compounds 4d–4i feature pyridine-linked thiazoles.

Substituent Effects: The 1,2-dimethylindole group in the target compound likely increases steric hindrance, possibly reducing off-target interactions compared to the 3,4-dichlorobenzamide groups in 4d–4f. Morpholinomethyl and piperazinylmethyl groups in 4d–4i are known to enhance solubility and bioavailability; the absence of such groups in the target compound suggests a trade-off between metabolic stability and absorption.

Physicochemical Properties :

- Melting points for 4d–4i range from 165–212°C, indicative of crystalline solids with high purity. The target compound’s melting point is unreported, but its structural complexity may result in a higher or broader range.

- HRMS data for 4d–4i confirm >99% purity, suggesting robust synthetic protocols. Similar validation is lacking for the target compound.

Inferred Bioactivity :

- Compounds 4d–4i were designed as kinase inhibitors or antimicrobial agents, leveraging pyridine’s metal-coordinating ability. The target compound’s indole-tetrahydrofuran system may instead target GPCRs or cytochrome P450 enzymes, though experimental confirmation is needed.

Research Findings and Limitations

- Structural Uniqueness: The target compound’s hybrid architecture distinguishes it from pyridine-based analogs, offering novel opportunities for drug discovery.

- Data Gaps : Critical parameters such as solubility, logP, and IC₅₀ values are unavailable for the target compound, limiting direct pharmacological comparisons.

生物活性

N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that combines various structural motifs, including an indole derivative, a thiazole ring, and a tetrahydrofuran moiety. This unique combination suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H21N3O3S

- Molecular Weight : Approximately 371.46 g/mol

Biological Activity Overview

Preliminary studies indicate that N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide may exhibit a variety of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The thiazole and indole components are known for their effectiveness against various pathogens .

- Anticancer Potential : Indole derivatives are widely studied for their anticancer properties. The presence of multiple heteroatoms and rings in the structure may enhance its efficacy in targeting cancer cells .

- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in metabolic pathways, potentially leading to disruption in the synthesis of essential biomolecules .

- Cellular Interaction : Studies suggest that compounds with indole structures can induce apoptosis in cancer cells by activating specific cellular pathways .

Antimicrobial Studies

A study conducted by Dhumal et al. (2016) explored the antimicrobial effects of thiazole derivatives. Their findings indicated that compounds similar to N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide showed significant inhibition against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Research

Research by Desai et al. (2018) highlighted the anticancer activity of indole-based compounds. They found that specific derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., A549, MCF7), which could be relevant to N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide due to its structural similarities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole Derivative A | Indole core with varied substituents | Anticancer |

| Thiazole Derivative B | Thiazole ring with amine functionality | Antibacterial |

| Tetrahydrofuran C | Tetrahydrofuran ring with ester groups | Antifungal |

N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide stands out due to its unique combination of functional groups which may enhance its biological activity compared to other compounds lacking such diversity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。